1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is an aromatic compound notable for its unique combination of functional groups, including a fluorine atom, a nitro group, and a trifluoromethoxy group. This compound has the molecular formula and a molecular weight of approximately 225.10 g/mol. It is primarily recognized for its applications in pharmaceuticals and agrochemicals due to its stability and reactivity profile.
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is classified as a fluorinated aromatic compound. It is synthesized through multi-step organic reactions, often starting from simpler aromatic compounds. The presence of electron-withdrawing groups like the nitro and trifluoromethoxy groups significantly influences its chemical behavior, making it valuable in various scientific domains.
The synthesis of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 1-fluoro-2-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure selective introduction of the nitro group at the desired position on the benzene ring.
The molecular structure of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene features:
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F
.1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene can undergo several types of chemical reactions:
The mechanism by which 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets facilitated by its functional groups. The nitro group can participate in electron transfer reactions, while the trifluoromethoxy group enhances lipophilicity, allowing better penetration into biological membranes, thereby increasing bioavailability. This interaction may lead to antimicrobial and cytotoxic effects .
The compound shows acute toxicity upon exposure, necessitating careful handling in laboratory settings. It may cause skin irritation and serious eye irritation upon contact .
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene has several significant applications:
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene represents a strategically engineered fluorinated aromatic compound where three distinct electron-withdrawing groups—fluoro, nitro, and trifluoromethoxy—create a unique electronic architecture on the benzene scaffold. This precise arrangement of substituents generates a pronounced electron-deficient character, positioning the molecule as a high-value intermediate for nucleophilic aromatic substitution (SNAr) reactions and cross-coupling methodologies [2] [6]. The trifluoromethoxy group (–OCF3) contributes exceptional lipophilicity and metabolic stability, while the ortho-positioned nitro group significantly activates the adjacent fluorine atom toward displacement by nucleophiles [5]. These combined properties render this compound indispensable in pharmaceutical, agrochemical, and materials science research, particularly as a precursor for synthesizing complex molecules requiring regioselective functionalization [2] [8]. Its structural complexity exemplifies modern trends in aromatic fluorination, where multi-substituted benzenes serve as tailored building blocks for advanced synthetic applications.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3